molecular formula C10H12BrFO B1446130 1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene CAS No. 1704065-29-1

1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene

Cat. No. B1446130
CAS RN: 1704065-29-1
M. Wt: 247.1 g/mol
InChI Key: YIAWMCYBOIIBIQ-UHFFFAOYSA-N
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Description

“1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene” is a chemical compound with the molecular formula C10H12BrFO . It is a derivative of benzene, with a bromine atom bonded para to a fluorine atom . It has uses as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis .


Molecular Structure Analysis

The molecular structure of “1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene” consists of a benzene ring with a bromine atom, a fluorine atom, and an isopropoxymethyl group attached to it . The average mass of the molecule is 233.077 Da, and the monoisotopic mass is 231.989899 Da .

Scientific Research Applications

Organic Synthesis

1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene: is a valuable intermediate in organic synthesis. It can undergo various reactions, including Suzuki-Miyaura coupling , which forms carbon-carbon bonds essential for constructing complex organic molecules . This compound’s reactivity towards nucleophilic substitution makes it a versatile building block for synthesizing aromatic compounds with diverse functional groups.

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as a precursor for synthesizing various active pharmaceutical ingredients (APIs). Its halogen atoms are reactive sites that can be replaced with other functional groups, aiding in the creation of compounds like antipsychotic agents and other medication categories .

Agrochemical Synthesis

The halogenated nature of 1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene makes it a precursor in the synthesis of agrochemicals. It’s used to create intermediates that lead to the production of pesticides, such as Flusilazole , which is a fungicide used in agriculture .

Analytical Chemistry

This benzene derivative can be used as a standard in analytical chemistry for calibration and method development . Its distinct spectral properties allow it to be a reference compound in techniques like NMR and mass spectrometry , helping to identify and quantify other substances .

Chemical Engineering

In chemical engineering, 1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene is involved in process optimization and development. Its role in various chemical reactions can be studied to improve reaction conditions, increase yields, and reduce by-products, contributing to more efficient and sustainable industrial processes .

properties

IUPAC Name

1-bromo-4-fluoro-2-(propan-2-yloxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO/c1-7(2)13-6-8-5-9(12)3-4-10(8)11/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAWMCYBOIIBIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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